molecular formula C10H18O3 B12548523 5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane CAS No. 144580-62-1

5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane

Cat. No.: B12548523
CAS No.: 144580-62-1
M. Wt: 186.25 g/mol
InChI Key: NEKXJPGCZPYLPI-UHFFFAOYSA-N
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Description

5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1,3-dioxane with prop-2-en-1-ol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the formation of the ether linkage between the prop-2-en-1-yl group and the dioxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for achieving high yields. The reaction mixture is typically heated to a temperature range of 80-120°C, and the product is purified through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃) can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The prop-2-en-1-yloxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: The parent compound without the methyl and prop-2-en-1-yloxyethyl groups.

    5-Methyl-1,3-dioxane: Similar structure but lacks the prop-2-en-1-yloxyethyl group.

    5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane: Similar structure but lacks the methyl group.

Uniqueness

5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane is unique due to the presence of both the methyl and prop-2-en-1-yloxyethyl groups, which confer distinct chemical and physical properties. These groups may enhance the compound’s reactivity, solubility, and potential biological activity compared to similar compounds.

Properties

CAS No.

144580-62-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

5-methyl-5-(1-prop-2-enoxyethyl)-1,3-dioxane

InChI

InChI=1S/C10H18O3/c1-4-5-13-9(2)10(3)6-11-8-12-7-10/h4,9H,1,5-8H2,2-3H3

InChI Key

NEKXJPGCZPYLPI-UHFFFAOYSA-N

Canonical SMILES

CC(C1(COCOC1)C)OCC=C

Origin of Product

United States

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